molecular formula C8H6N2O3 B8364318 3-amino-N-hydroxyphthalimide

3-amino-N-hydroxyphthalimide

Cat. No. B8364318
M. Wt: 178.14 g/mol
InChI Key: OCAPVBPLEUDUPS-UHFFFAOYSA-N
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Patent
US06297403B1

Procedure details

170 mg (1.60 mmol) of o-xylene were reacted analogously to Example 1 in the presence of 32.1 mg (0.180 mmol) of 3-amino-N-hydroxyphthalimide. After a reaction time of 4 hours and 18 hours, a further 32.1 mg (0.180 mmol) of 3-amino-N-hydroxyphthalimide were added in each case, and, after a total of 30 hours, the reaction solution was extracted with chloroform and examined by NMR spectroscopy. Yield 30% of 2-methylbenzaldehyde and 7% of 2-methylbenzyl alcohol.
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
32.1 mg
Type
reactant
Reaction Step One
Quantity
32.1 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C=CC=CC=1C.N[C:10]1[CH:21]=[CH:20][CH:19]=[C:12]2[C:13](N(O)[C:16](=O)[C:11]=12)=[O:14].CC1C=CC=CC=1CO>>[CH3:16][C:11]1[CH:10]=[CH:21][CH:20]=[CH:19][C:12]=1[CH:13]=[O:14]

Inputs

Step One
Name
Quantity
170 mg
Type
reactant
Smiles
CC=1C=CC=CC1C
Name
Quantity
32.1 mg
Type
reactant
Smiles
NC1=C2C(C(=O)N(C2=O)O)=CC=C1
Step Two
Name
Quantity
32.1 mg
Type
reactant
Smiles
NC1=C2C(C(=O)N(C2=O)O)=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(CO)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
after a total of 30 hours, the reaction solution was extracted with chloroform
Duration
30 h

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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